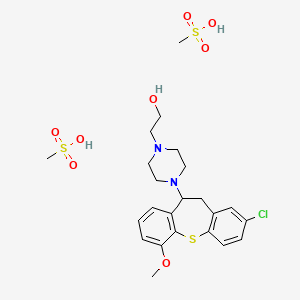

1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt)

CAS No.: 81223-37-2

Cat. No.: VC17023892

Molecular Formula: C23H33ClN2O8S3

Molecular Weight: 597.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81223-37-2 |

|---|---|

| Molecular Formula | C23H33ClN2O8S3 |

| Molecular Weight | 597.2 g/mol |

| IUPAC Name | 2-[4-(3-chloro-10-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid |

| Standard InChI | InChI=1S/C21H25ClN2O2S.2CH4O3S/c1-26-19-4-2-3-17-18(24-9-7-23(8-10-24)11-12-25)14-15-13-16(22)5-6-20(15)27-21(17)19;2*1-5(2,3)4/h2-6,13,18,25H,7-12,14H2,1H3;2*1H3,(H,2,3,4) |

| Standard InChI Key | SWTNCSPELWUWJE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)Cl.CS(=O)(=O)O.CS(=O)(=O)O |

Introduction

Chemical Identity and Nomenclature

Systematic Identification

The compound is systematically named 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) (CAS: 81223-37-2) . Its IUPAC name, 2-[4-(3-chloro-10-methoxy-5,6-dihydrobenzo[b]benzothiepin-6-yl)piperazin-1-yl]ethanol; methanesulfonic acid, reflects the integration of a dibenzothiepin core with a piperazineethanol moiety and two methanesulfonate counterions . The molecular formula C23H33ClN2O8S3 accounts for the parent compound (C21H25ClN2O2S) and two methanesulfonic acid molecules (C2H8O6S2) .

Synonyms and Registry Identifiers

Alternative designations include:

-

Methanesulfonic acid--2-[4-(2-chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]ethan-1-ol (2/1)

Structural Characteristics

Core Architecture

The molecule comprises a 10,11-dihydrodibenzo[b,f]thiepin system, a bicyclic structure fused with a sulfur atom and two benzene rings . Substituents include:

Table 1: Key Structural Features

| Feature | Position | Role |

|---|---|---|

| Chloro substituent | C2 | Electron-withdrawing, modulates reactivity |

| Methoxy substituent | C6 | Electron-donating, influences solubility |

| Piperazineethanol | C10 | Enhances bioavailability |

| Methanesulfonate counterions | – | Improve crystalline stability |

Spectroscopic Signatures

Synthesis and Derivatives

Parent Compound Synthesis

The free base 2-[4-(3-Chloro-10-methoxy-5,6-dihydrobenzo[b]benzothiepin-6-yl)piperazin-1-yl]ethanol (CID 3067306) is synthesized via:

-

Friedel-Crafts alkylation to construct the dibenzothiepin core.

-

Nucleophilic substitution to introduce the chloro and methoxy groups.

-

Piperazine coupling using 2-chloroethanol under basic conditions .

Salt Formation

Protonation of the piperazine nitrogen with methanesulfonic acid (CID 6395) in a 1:2 molar ratio yields the dimethanesulfonate salt, enhancing aqueous solubility (predicted logP: ~2.1) .

Structural Analogues

-

CID 210843: Acetate dimaleate derivative with altered counterions (C22H25ClN2O2S) .

-

CID 3045669: Hydrated methanesulfonate form (C25H29ClN2O5S) .

Physicochemical Properties

Calculated Properties

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume